molecular formula C9H14F3NO B7973015 N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide

Cat. No.: B7973015
M. Wt: 209.21 g/mol
InChI Key: XKHUOOCQWBGRRT-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with a trifluoromethyl group and a carboxamide group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and metabolic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of cyclohexanone derivatives, followed by amide formation through reaction with methylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. These reactions are often catalyzed by transition metals or photoredox catalysts to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated amines, carboxylic acids, and substituted cyclohexane derivatives .

Scientific Research Applications

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules.

    Medicine: It is investigated for its potential use in pharmaceuticals due to its metabolic stability and ability to modulate biological activity.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide involves its interaction with molecular targets through its trifluoromethyl and carboxamide groups. The trifluoromethyl group can enhance binding affinity to proteins and enzymes by increasing lipophilicity and metabolic stability. The carboxamide group can form hydrogen bonds with biological targets, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(trifluoromethyl)benzamide
  • N-methyl-4-(trifluoromethyl)cyclohexanecarboxylic acid
  • N-methyl-4-(trifluoromethyl)cyclohexanone

Uniqueness

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide is unique due to its combination of a trifluoromethyl group and a carboxamide group on a cyclohexane ring. This combination imparts distinct chemical and physical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHUOOCQWBGRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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